molecular formula C9H12BrNS B13169746 4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole

4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole

Cat. No.: B13169746
M. Wt: 246.17 g/mol
InChI Key: VAOOPVPGPNANPX-UHFFFAOYSA-N
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Description

4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is an organic compound with the molecular formula C9H12BrNS. This compound features a cyclopropyl group, a bromomethyl group, and a thiazole ring, making it a versatile molecule in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N). This reaction yields bromomethyl cyclopropane derivatives in excellent yields within a short reaction time .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to yield thiazolidines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Products: Azides, nitriles, and thioethers.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

Scientific Research Applications

4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an antibacterial and antiviral agent due to the presence of the cyclopropyl group.

    Medicine: Explored for its enzyme inhibition activities, which could lead to the development of new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole involves the formation of reactive intermediates, such as bromomethyl cyclopropane anions. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to biological effects such as enzyme inhibition and antimicrobial activity.

Comparison with Similar Compounds

    Cyclopropyl Methyl Bromide: Shares the cyclopropyl and bromomethyl groups but lacks the thiazole ring.

    2-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the cyclopropyl and bromomethyl groups.

Uniqueness: 4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is unique due to the combination of the cyclopropyl group, bromomethyl group, and thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

4-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C9H12BrNS/c1-7-11-8(5-12-7)4-9(6-10)2-3-9/h5H,2-4,6H2,1H3

InChI Key

VAOOPVPGPNANPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC2(CC2)CBr

Origin of Product

United States

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